A Comprehensive Technical Guide to the Synthesis of Calcium Fructoborate from Boric Acid and Fructose
A Comprehensive Technical Guide to the Synthesis of Calcium Fructoborate from Boric Acid and Fructose
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium fructoborate, a nature-identical sugar-borate ester, has garnered significant attention in the fields of nutrition and pharmacology for its potential benefits in bone and cardiovascular health.[1] This technical guide provides an in-depth overview of the chemical synthesis of calcium fructoborate from boric acid and fructose. It consolidates information from scientific literature and patents to offer detailed experimental protocols, quantitative data, and visualizations of the synthesis process and its underlying chemical principles. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and the production of dietary supplements.
Introduction
Calcium fructoborate is a calcium salt of a bis(fructose) ester of boric acid, with the chemical formula Ca[(C₆H₁₀O₆)₂B]₂∙4H₂O.[2][3] It is found naturally in various fruits and vegetables and is also produced synthetically to be used as a dietary supplement.[1] The synthesis process involves the reaction of D-fructose with boric acid in an aqueous solution, followed by the addition of a calcium salt, typically calcium carbonate, to form the final product.[2][4][5] The resulting fructoborate solution can then be processed, for instance by freeze-drying or precipitation, to obtain a stable powder.[2][3]
Chemical Synthesis
The synthesis of calcium fructoborate is a straightforward process based on the esterification reaction between the cis-diol groups of fructose and boric acid. The resulting fructose-borate solution is more acidic than boric acid itself, which allows for the ready displacement of carbonate from calcium carbonate.[4][5]
Reaction Stoichiometry and Molar Ratios
The reaction to form the bis(fructose) ester of boric acid ideally proceeds with a molar ratio of 2:1 between fructose and boric acid.[6] Subsequently, calcium carbonate is added in a quantity that is 50% of the molarity of the boric acid to achieve the final calcium salt.[6] Maintaining a molar ratio of fructose to boric acid of at least 1.8:1 is crucial for achieving a high yield of the di-complex and minimizing residual free boric acid.[6][7]
Synthesis Workflow
The general workflow for the synthesis of calcium fructoborate can be visualized as follows:
Caption: General workflow for the synthesis of calcium fructoborate.
Experimental Protocols
This section provides detailed experimental methodologies for the synthesis of calcium fructoborate, compiled from various sources.
Small-Scale Laboratory Synthesis
This protocol is adapted from patent literature and is suitable for laboratory-scale synthesis.[4][5][8]
Materials:
-
D-Fructose: 2.16 g (12 mmol)
-
Boric Acid: 0.372 g (6 mmol)
-
Calcium Carbonate: 0.246 g (2.46 mmol)
-
Distilled Water: 4-10 mL
-
Acetone (99%, p.a. quality)
Procedure:
-
Dissolve 2.16 g of D-fructose in 4-10 mL of distilled water at room temperature in a reaction vessel.
-
Add 0.372 g of boric acid to the fructose solution and stir until it is completely dissolved.
-
Slowly add 0.246 g of calcium carbonate in small portions to the reaction mixture under constant stirring. Carbon dioxide evolution will be observed.
-
Continue stirring until the carbon dioxide evolution has ceased.
-
To isolate the product, add 20 mL of acetone to the reaction mixture. A colorless oil will separate at the bottom.
-
Separate the two layers using a separatory funnel.
-
Treat the lower layer (crude calcium fructoborate) again with 20 mL of acetone.
-
Triturate the oil with a glass rod to induce crystallization. The oil will slowly solidify into a white crystalline solid.
-
Filter the solid product using a Buchner funnel, wash with additional acetone, and air dry.
-
For further drying, place the solid in a vacuum oven at room temperature.
Expected Yield: Approximately 2.05 g (75%).[5]
Preparative-Scale Synthesis
This protocol is based on a larger-scale production method described in patent literature.[6]
Materials:
-
D-Fructose
-
Boric Acid
-
Calcium Carbonate
-
Water
Procedure:
-
Select a preparative scale for the reaction of at least 200 mL (example uses a 5L scale).
-
Dissolve fructose in water at a temperature of 20-25 °C.
-
Add solid boric acid to achieve a molar ratio of fructose to boric acid of 2:1.
-
Allow the mixture to react under continuous stirring for 90 minutes at a temperature of 20-25 °C.
-
Add calcium carbonate in an amount that is 50% of the molarity of the boric acid. The addition should be done over a period of 30 minutes in three equal batches under continuous stirring.
-
The resulting solution containing calcium fructoborate can be further processed by methods such as freeze-drying to obtain a powdered product.[2][3]
Quantitative Data and Characterization
The final calcium fructoborate product is characterized by its composition and can be analyzed using various analytical techniques.
Product Specifications
The following table summarizes the typical composition and specifications of calcium fructoborate tetrahydrate.
| Parameter | Acceptance Criteria | Method Reference |
| Appearance | White powder | Visual |
| Calcium | 4.5 to 5.0% | AOAC 985.01 |
| Boron | 2.5 to 2.9% | AOAC 985.01 |
| Fructose | 80 to 85% | AOAC 988.12 |
| Free Moisture | < 5.0% | AOAC 925.09 and 926.08 |
| Ash | 15 to 16% | AOAC 923.03M |
| Data sourced from Australian Therapeutic Goods Administration and EFSA.[2][3] |
Analytical Characterization
A variety of analytical methods are employed to confirm the identity and structure of the synthesized calcium fructoborate.
| Analytical Technique | Purpose |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the chemical 'fingerprint' of the molecule.[1][2][3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B) | Elucidates the molecular structure and confirms the formation of the di-ester complex.[1][2] |
| Thermogravimetric Analysis (TGA) | Determines the water content (hydrate) and thermal stability.[1][2] |
| X-ray Powder Diffraction (XRD) | Analyzes the crystalline structure of the solid product.[1] |
| High-Performance Thin-Layer Chromatography (HPTLC) | A method for the simultaneous identification and quantification of boric acid and calcium fructoborate.[1][9] |
In aqueous solutions, calcium fructoborate exists as an equilibrium of three main boron-containing species: the di-ester (approximately 85%), the mono-ester (approximately 10%), and free boric acid (approximately 5%), as determined by ¹¹B NMR.[2]
Mechanism of Action and Biological Relevance
While not directly related to the synthesis, understanding the proposed mechanism of action of calcium fructoborate is crucial for its application in drug development.
Cellular Interaction
It is hypothesized that the fructoborate complex interacts with specific glycoprotein receptors on the cell surface.[1] This interaction is facilitated by the pKa of fructoborate (4.16), which is lower than the physiological pH of 7.4, allowing for a better interaction capacity compared to boric acid (pKa 9.24).[10]
References
- 1. Calcium Fructoborate for Bone and Cardiovascular Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety of calcium fructoborate as a novel food pursuant to Regulation (EU) 2015/2283 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium fructoborate tetrahydrate | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 4. US5962049A - Boron carbohydrate complexes and uses thereof - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. EP3210628A1 - Improved compositions and methods for fructoborate complexes - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. scielo.br [scielo.br]
- 9. Simultaneous Quantitation of Boric Acid and Calcium Fructoborate in Dietary Supplements by HPTLC-Densitometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. globalcalcium.com [globalcalcium.com]
